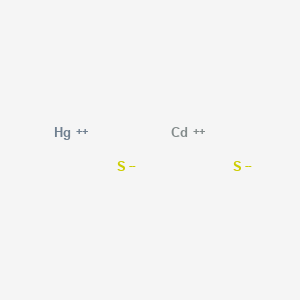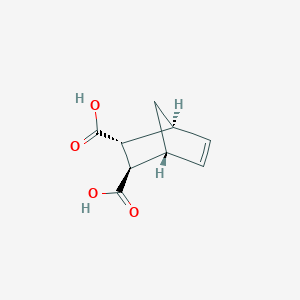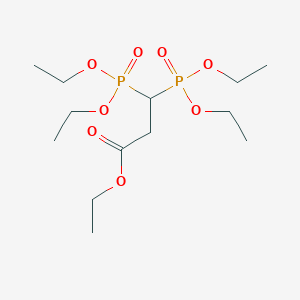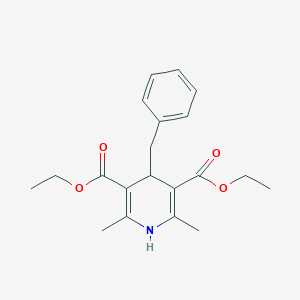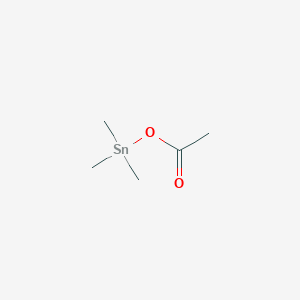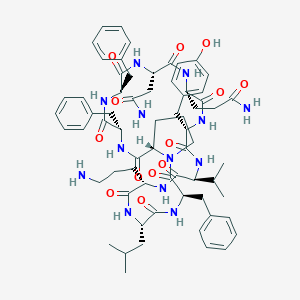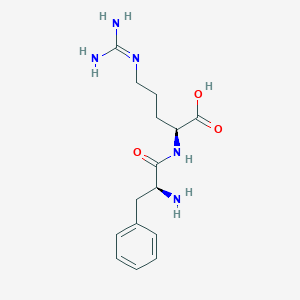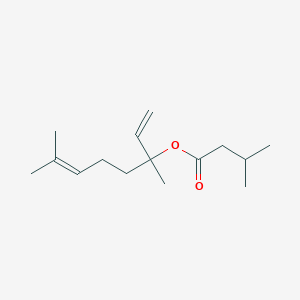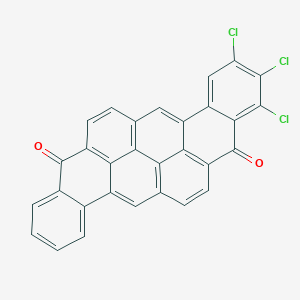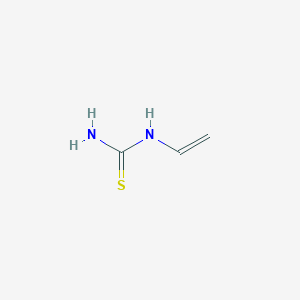
Ethenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenylthiourea, also known as ETU, is a chemical compound widely used in scientific research for its unique properties. ETU is a white crystalline solid that is soluble in water and commonly used as a vulcanization accelerator in the rubber industry. In addition to its industrial applications, ETU has been extensively studied for its potential therapeutic uses in medicine.
作用机制
The mechanism of action of Ethenylthiourea is not fully understood, but studies have shown that it can affect multiple cellular pathways. Ethenylthiourea has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Ethenylthiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cells.
生化和生理效应
Ethenylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Ethenylthiourea has been shown to have antioxidant properties and can protect cells from oxidative stress. Ethenylthiourea has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Ethenylthiourea has several advantages as a research tool. It is readily available and relatively inexpensive compared to other compounds with similar properties. Ethenylthiourea is also stable under a variety of conditions and can be easily synthesized in the lab. However, Ethenylthiourea has some limitations as well. It can be toxic at high doses and may have off-target effects on cellular pathways. Additionally, the mechanism of action of Ethenylthiourea is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on Ethenylthiourea. One area of interest is its potential use in treating neurodegenerative diseases. Studies have shown that Ethenylthiourea can improve cognitive function in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential therapeutic uses in humans. Another area of interest is the development of Ethenylthiourea derivatives with improved properties, such as increased potency or reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of Ethenylthiourea and its effects on cellular pathways, which could lead to the development of new therapeutic targets for a variety of diseases.
合成方法
Ethenylthiourea can be synthesized through the reaction of ethylene thiourea with acetaldehyde. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
科学研究应用
Ethenylthiourea has been widely studied for its potential therapeutic uses in medicine. Studies have shown that Ethenylthiourea has anti-cancer properties and can induce apoptosis in cancer cells. Ethenylthiourea has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In addition, Ethenylthiourea has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
1483-58-5 |
|---|---|
产品名称 |
Ethenylthiourea |
分子式 |
C3H6N2S |
分子量 |
102.16 g/mol |
IUPAC 名称 |
ethenylthiourea |
InChI |
InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) |
InChI 键 |
PVTGORQEZYKPDK-UHFFFAOYSA-N |
手性 SMILES |
C=CN=C(N)S |
SMILES |
C=CNC(=S)N |
规范 SMILES |
C=CNC(=S)N |
其他 CAS 编号 |
1483-58-5 |
同义词 |
ethenylthiourea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






